molecular formula C12H17NOS B2895351 N-cyclohexylbenzenesulfinamide CAS No. 35810-04-9

N-cyclohexylbenzenesulfinamide

Cat. No. B2895351
CAS RN: 35810-04-9
M. Wt: 223.33
InChI Key: ZTOMSORUDLSEGQ-UHFFFAOYSA-N
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Description

“N-cyclohexylbenzenesulfinamide” is a chemical compound with the molecular formula C12H17NOS . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-cyclohexylbenzenesulfinamide” consists of a benzene ring attached to a sulfinamide group with a cyclohexyl group . The average mass of the molecule is 239.334 Da .


Physical And Chemical Properties Analysis

“N-cyclohexylbenzenesulfinamide” has a molecular weight of 239.339 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Catalytic Applications

N-cyclohexylbenzenesulfinamide and its derivatives have been utilized in various catalytic applications. For instance, sulfonamide-substituted iron phthalocyanine, which includes derivatives of N-cyclohexylbenzenesulfinamide, has been used as a catalyst for the oxidation of olefins. This particular phthalocyanine exhibits remarkable stability under oxidative conditions and is crucial in the oxidation of cyclohexene using H2O2 as the oxidant, resulting in the formation of allylic ketone, 2-cyclohexen-1-one (Işci et al., 2014).

Synthesis of Pharmaceuticals and Intermediates

N-cyclohexylbenzenesulfinamide derivatives are also significant in the synthesis of pharmaceutical intermediates. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This methodology is notable for its efficiency in synthesizing pharmaceutical intermediates and achieves chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).

Applications in Organic Chemistry Reactions

In organic chemistry, N-cyclohexylbenzenesulfinamide derivatives have been employed in various synthesis reactions. For instance, N-Fluorobenzenesulfonimide has been used as a catalyst in the three-component synthesis of isoquinuclidines, demonstrating substantial yields and selectivity ratios (Wu et al., 2013).

Hydrodesulfurization Applications

In the field of hydrodesulfurization, derivatives of N-cyclohexylbenzenesulfinamide have been studied for their catalytic efficiency. For example, in the hydrodesulfurization of dibenzothiophene, catalysts involving derivatives of N-cyclohexylbenzenesulfinamide have been explored for their effectiveness in sulfur removal and the subsequent generation of hydrocarbons like cyclohexylbenzene (Houalla et al., 1978).

Antimycobacterial Agents

N-cyclohexylbenzenesulfinamide derivatives have also shown potential as antimycobacterial agents. For example, 2,4-dinitrophenylsulfonamides, a derivative, have shown significant potency against Mycobacterium tuberculosis, with higher efficacy than some clinical agents (Malwal et al., 2012).

properties

IUPAC Name

N-cyclohexylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMSORUDLSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylbenzenesulfinamide

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